2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
The synthesis of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” is characterized by the presence of a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with nitrogen at one position, while the imidazole ring is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” are influenced by the presence of the pyrrolidine and imidazole rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques: 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole and its derivatives are synthesized using various techniques, contributing to the field of coordination chemistry and organic synthesis. For instance, Il’icheva et al. (2017) described the synthesis and structural characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazole, which is used for preparing bis(diimine) ligands (Il’icheva et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Applications: This compound and its variants have shown promise in antimicrobial research. Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles demonstrating in-vitro antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).
Spectroscopic Characterization
- Spectroscopic Analysis: The compound's spectroscopic features are significant for understanding its molecular structure. Özdemir et al. (2016) provided a detailed study of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, including FT-IR, NMR, and UV-Vis spectroscopy, along with quantum chemical calculations (Özdemir et al., 2016).
Chemical Modifications and Applications
- Chemical Modifications for Targeted Applications: The versatility of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is evident through its various modifications for specific applications. For example, Velaparthi et al. (2007) explored imidazole moiety replacements in the synthesis of specific inhibitors for the insulin-like growth factor receptor-1, showcasing its potential in medicinal chemistry (Velaparthi et al., 2007).
Novel Compound Synthesis
- Creation of Novel Compounds: The synthesis of new compounds using 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole as a base structure is an active area of research. Ciber et al. (2023) reported the synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole from camphor-derived diamine, demonstrating the compound's potential in creating diverse chemical structures (Ciber et al., 2023).
Chemosensor Development
- Chemosensor Applications: The compound's derivatives are used in developing chemosensors. Xiang et al. (2013) synthesized a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based polymer, demonstrating its effectiveness as a selective chemosensor for various metal ions and amino acids (Xiang et al., 2013).
Safety And Hazards
The safety data sheet for “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGVINTJUCLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole | |
CAS RN |
756413-36-2 | |
Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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